N-hydroxy-3,3-dimethylbutanamide
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Overview
Description
N-hydroxy-3,3-dimethylbutanamide is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a butanamide structure, which includes a 3,3-dimethyl substitution on the butane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxo-3,3-dimethylbutanamide.
Reduction: Formation of N-hydroxy-3,3-dimethylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxy-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-hydroxy-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-3,3-dimethylbutylamine
- N-hydroxy-3,3-dimethylbutanoic acid
- 3,3-dimethylbutanamide
Uniqueness
N-hydroxy-3,3-dimethylbutanamide is unique due to its specific substitution pattern and the presence of both hydroxyl and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Biological Activity
N-hydroxy-3,3-dimethylbutanamide (HDMBA) is a compound of significant interest in biochemical research due to its potential therapeutic properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group (-OH) and an amide functional group (-C(=O)N-) attached to a branched alkyl chain. Its molecular formula is C6H13NO2. The unique structure allows HDMBA to participate in various chemical reactions and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This interaction may lead to modulation of various biochemical pathways, which is critical for its therapeutic effects.
1. Enzyme Inhibition
HDMBA has been investigated for its role in enzyme inhibition. Studies suggest that it can inhibit various enzymes involved in metabolic pathways, contributing to its potential as a biochemical probe in research settings. The inhibition mechanism often involves the formation of hydrogen bonds between the hydroxyl group and the active site of the enzyme.
2. Therapeutic Potential
Research indicates that this compound may possess anti-inflammatory and anticancer properties. In vitro studies have shown that it can reduce inflammation markers and inhibit cancer cell proliferation in specific cancer types.
Case Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, HDMBA was tested for its anti-inflammatory effects on human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with HDMBA compared to control groups.
Case Study 2: Anticancer Properties
Another study focused on the anticancer activity of HDMBA against breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Hydroxyl and amide groups | Enzyme inhibition, anti-inflammatory |
N-hydroxy-3-methylbutanamide | Hydroxyl group only | Limited biological activity |
3-hydroxy-N,N-dimethylbutanamide | Hydroxyl and amine groups | Moderate enzyme inhibition |
Properties
IUPAC Name |
N-hydroxy-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4-5(8)7-9/h9H,4H2,1-3H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRJKAFEAVFLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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